Pentanal, 5-hydroxy-, oxime is a bifunctional aliphatic oxime that serves as a critical intermediate in organic synthesis, particularly for the generation of nitrones and subsequent 1,3-dipolar cycloadditions. While its parent compound, 5-hydroxypentanal, spontaneously cyclizes to form tetrahydropyran-2-ol, the oxime derivative effectively traps the molecule in its acyclic, open-chain configuration [1]. This structural lock provides a stable, easily handled precursor with distinct hydroxyl and oxime termini, making it highly valuable for the chemoselective synthesis of isoxazolidines, 5-lipoxygenase inhibitors, and complex N-heterocycles where precise C5 chain functionalization is required [2].
Substituting 5-hydroxypentanal oxime with its free aldehyde counterpart (5-hydroxypentanal) fails in workflows requiring open-chain reactivity, as the free aldehyde exists predominantly (>90% in aqueous/organic media) as the cyclic hemiacetal, tetrahydropyran-2-ol [1]. This cyclization severely limits the kinetics and yields of condensation reactions. Conversely, attempting to use symmetric C5 alternatives like glutaraldehyde dioxime to achieve mono-functionalization results in poor atom economy, requiring complex mono-protection strategies and yielding statistical mixtures of products [2]. The pre-formed 5-hydroxypentanal oxime bypasses these issues by providing an inherently desymmetrized, 100% acyclic scaffold ready for immediate nitrone generation or selective hydroxyl manipulation [3].
The parent compound, 5-hydroxypentanal, undergoes rapid intramolecular cyclization, existing as <10% free aldehyde and >90% cyclic hemiacetal in standard solvents, which drastically reduces its efficiency in condensation reactions [1]. In contrast, 5-hydroxypentanal oxime is locked in a 100% acyclic configuration. This structural stability allows it to undergo quantitative conversion when reacted with aldehydes (such as acetaldehyde or paraformaldehyde) to form N-tetrahydropyranylnitrones or other reactive intermediates without the kinetic bottleneck of ring-opening [2].
| Evidence Dimension | Acyclic form availability in solution |
| Target Compound Data | 100% acyclic (locked by oxime formation) |
| Comparator Or Baseline | 5-hydroxypentanal (predominantly >90% cyclic hemiacetal) |
| Quantified Difference | >90% increase in available open-chain reactive sites |
| Conditions | Standard organic solvents (e.g., CH2Cl2, toluene) at room temperature |
Eliminates the kinetic delays and low yields associated with the ring-opening of cyclic hemiacetals during nitrone or imine synthesis.
When synthesizing complex N-heterocycles like isoxazolidines, using a desymmetrized precursor is critical. Using glutaraldehyde dioxime for mono-functionalization typically yields statistical mixtures (e.g., <50% target mono-adduct) and requires wasteful protection-deprotection steps [1]. 5-hydroxypentanal oxime provides absolute (100%) chemoselectivity for mono-nitrone generation at the C1 position while leaving the C5 hydroxyl group available for subsequent derivatization or silylation, enabling streamlined syntheses of compounds like 5-lipoxygenase inhibitors [2].
| Evidence Dimension | Chemoselective mono-nitrone formation yield |
| Target Compound Data | 100% chemoselectivity (inherently desymmetrized) |
| Comparator Or Baseline | Glutaraldehyde dioxime (<50% mono-adduct without protection) |
| Quantified Difference | Elimination of statistical byproduct formation and protection steps |
| Conditions | Condensation with aldehydes (e.g., acetaldehyde) in the presence of CaCl2 or similar desiccants |
Allows buyers to skip costly and time-consuming mono-protection steps when synthesizing asymmetric C5 linkers or heterocycles.
5-hydroxypentanal oxime is a proven, high-efficiency precursor for 1,3-dipolar cycloadditions. For example, in the synthesis of N-unsubstituted isoxazolidine derivatives, the reaction of 5-hydroxypentanal oxime with citronellal in refluxing toluene (with Bu2SnO) affords the fused isoxazolidine in a 76% yield [1]. Attempting similar cycloadditions with in-situ generated oximes from crude hemiacetal mixtures often results in significantly lower yields and complex purification profiles due to incomplete conversion and side reactions [2].
| Evidence Dimension | Yield of fused isoxazolidine via cycloaddition |
| Target Compound Data | 76% yield (with citronellal) |
| Comparator Or Baseline | In-situ oxime generation from hemiacetals (typically <50% due to incomplete ring-opening) |
| Quantified Difference | >25% absolute increase in cycloaddition yield |
| Conditions | Refluxing toluene, Bu2SnO catalyst |
Provides a reliable, high-yielding pathway for the procurement of intermediates used in the synthesis of bioactive alkaloids and lipoxygenase inhibitors.
5-hydroxypentanal oxime is directly used to generate N-tetrahydropyranylnitrones via condensation with acetaldehyde. These nitrones are critical intermediates in the synthesis of substituted hydroxylamines and N-hydroxyurea derivatives that serve as potent 5-LO inhibitors for inflammatory disease research [1].
The compound is a highly efficient substrate for 1,3-dipolar cycloadditions with allylic alcohols or chiral aldehydes (like citronellal), forming functionalized isoxazolidines. These are valuable building blocks for nucleoside analogs, alkaloids, and antibacterial agents [2].
Because it provides a stable acyclic C5 chain with orthogonal reactive groups (a hydroxyl and an oxime), it is procured as a linker or building block in multi-step API syntheses, avoiding the protection-deprotection cycles required when using symmetric diols or dialdehydes [3].